

Comparative Cross-Reactivity Analysis of Echitoveniline Analogs

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Compound of Interest

Compound Name: Echitoveniline

Cat. No.: B1164242

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Disclaimer: Information on "**Echitoveniline**" is not readily available in the public domain. Therefore, this guide presents a hypothetical cross-reactivity study based on a similar class of compounds, cardiac glycosides, to illustrate the requested format and content. The data and analogs presented are for exemplary purposes only.

This guide provides a comparative analysis of the cross-reactivity profiles of a hypothetical compound, **Echitoveniline**, and its synthetic analogs, EV-Analog-1 and EV-Analog-2. The primary therapeutic target for these compounds is the $\alpha 1$ isoform of the Na⁺/K⁺-ATPase. This study investigates their binding affinity to other isoforms ($\alpha 2$, $\alpha 3$, $\beta 1$, $\beta 2$) to assess their selectivity and potential for off-target effects.

Data Presentation: Cross-Reactivity of Echitoveniline Analogs

The following table summarizes the binding affinities (K_i , nM) of **Echitoveniline** and its analogs against various isoforms of the Na⁺/K⁺-ATPase. Lower K_i values indicate higher binding affinity.

Compound	Target Isoform ($\alpha 1\beta 1$) Ki (nM)	Off-Target Isoform ($\alpha 2\beta 1$) Ki (nM)	Off-Target Isoform ($\alpha 3\beta 1$) Ki (nM)	Off-Target Isoform ($\alpha 1\beta 2$) Ki (nM)	Selectivity Ratio ($\alpha 2/\alpha 1$)
Echitoveniline	15.2	158.7	254.3	189.4	10.4
EV-Analog-1	12.8	89.4	182.1	121.5	7.0
EV-Analog-2	25.6	512.3	789.6	643.2	20.0

Experimental Protocols

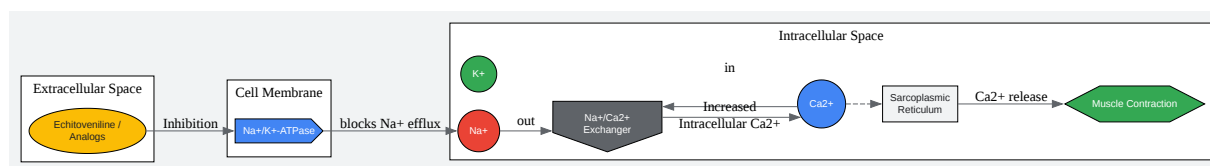
Competitive Radioligand Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of the test compounds for different Na⁺/K⁺-ATPase isoforms.

- **Membrane Preparation:** Crude membrane preparations expressing specific human Na⁺/K⁺-ATPase isoforms ($\alpha 1\beta 1$, $\alpha 2\beta 1$, $\alpha 3\beta 1$, $\alpha 1\beta 2$) were isolated from transfected HEK293 cells.
- **Radioligand:** [³H]ouabain, a high-affinity ligand for the Na⁺/K⁺-ATPase, was used as the radiolabeled competitor.
- **Assay Buffer:** The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, and 0.1% BSA.
- **Competition Assay:** Membrane preparations (20-40 µg protein) were incubated with a fixed concentration of [³H]ouabain (2 nM) and increasing concentrations of the test compounds (**Echitoveniline**, EV-Analog-1, EV-Analog-2) ranging from 0.1 nM to 100 µM.
- **Incubation:** The reaction mixtures were incubated for 60 minutes at 37°C.
- **Separation:** Bound and free radioligand were separated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester.
- **Washing:** Filters were washed three times with ice-cold assay buffer to remove non-specifically bound radioligand.

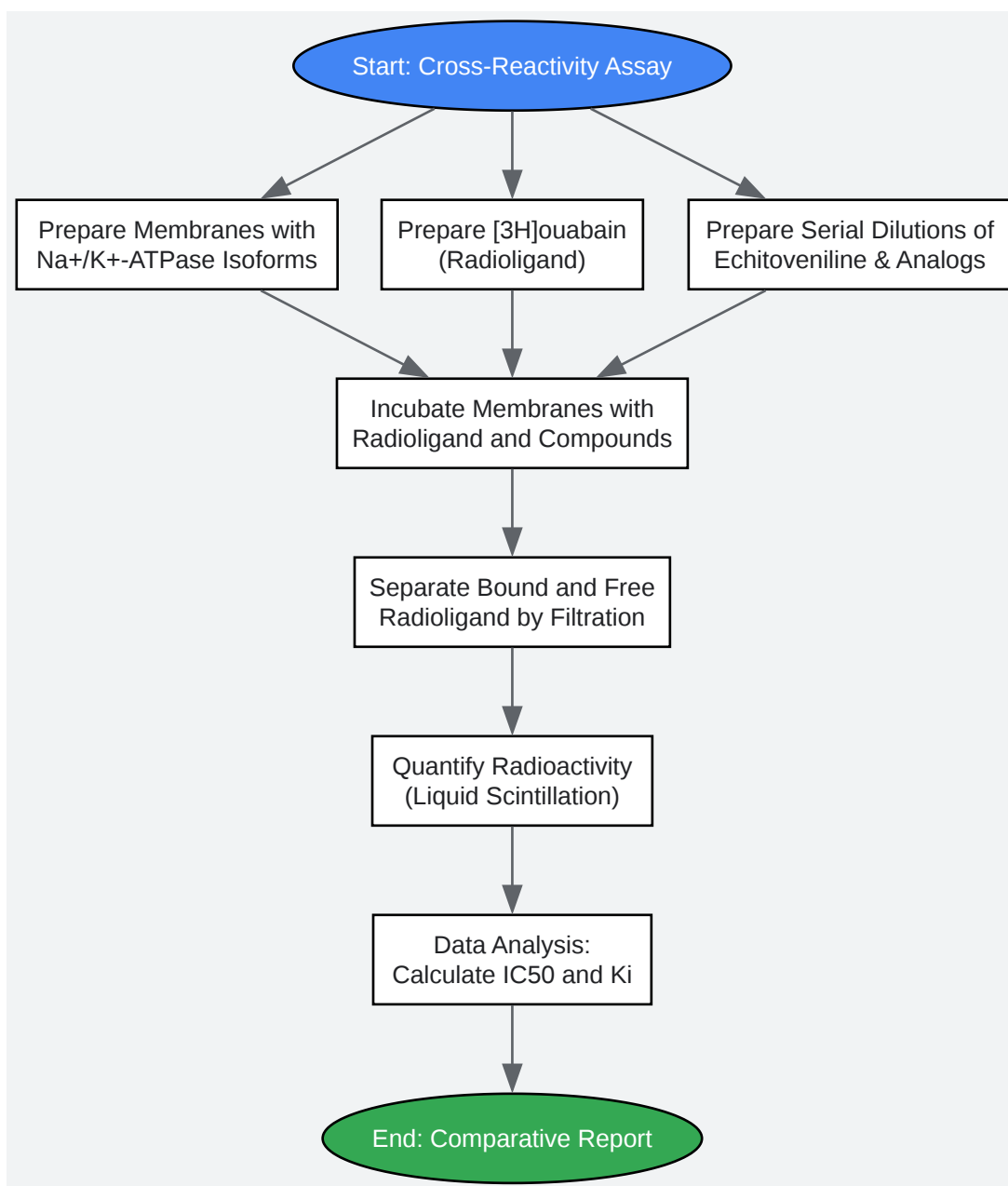
- **Scintillation Counting:** The radioactivity retained on the filters was quantified by liquid scintillation counting.
- **Data Analysis:** The IC_{50} values (concentration of test compound that inhibits 50% of specific [3H]ouabain binding) were determined by non-linear regression analysis of the competition curves using GraphPad Prism software. The K_i values were calculated from the IC_{50} values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Mandatory Visualization



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Caption: Simplified signaling pathway of **Echitoveniline** and its analogs.



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Caption: Workflow for the competitive radioligand binding assay.

- To cite this document: BenchChem. [Comparative Cross-Reactivity Analysis of Echitoveniline Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1164242#cross-reactivity-studies-of-echitoveniline-analogs\]](https://www.benchchem.com/product/b1164242#cross-reactivity-studies-of-echitoveniline-analogs)

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